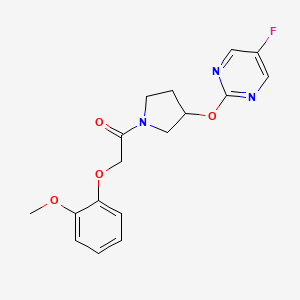

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone

Description

Properties

IUPAC Name |

1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4/c1-23-14-4-2-3-5-15(14)24-11-16(22)21-7-6-13(10-21)25-17-19-8-12(18)9-20-17/h2-5,8-9,13H,6-7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHGZKKCJHVYEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NC=C(C=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone typically involves multiple steps:

Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group can be introduced via nucleophilic substitution reactions using appropriate fluorinated pyrimidine derivatives.

Attachment of the Methoxyphenoxy Group: This step involves the etherification of a phenol derivative with a suitable alkylating agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and phenoxy moieties.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

- 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone

- 1-(3-((5-Bromopyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone

- 1-(3-((5-Methylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone

Uniqueness

The uniqueness of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone lies in the presence of the fluoropyrimidine moiety, which can impart distinct electronic and steric properties compared to its chloro, bromo, or methyl analogs. These differences can influence the compound’s reactivity, biological activity, and pharmacokinetic properties.

Biological Activity

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic organic compound that exhibits significant biological activity. Its structure incorporates various functional groups, notably a pyrrolidine ring and a fluoropyrimidine moiety, which are associated with diverse pharmacological effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative analyses with related compounds.

Table 1: Structural Features and Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |

| 4-Pyrrolidinophenol | Pyrrolidine ring | Neuroprotective |

| Isoxazole Acids | Isoxazole ring | Anti-inflammatory |

| 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone | Pyrrolidine, fluoropyrimidine | Potential anticancer/antiviral |

The biological activity of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone is primarily attributed to its interaction with nucleic acids and proteins. The fluoropyrimidine moiety is known to inhibit thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition can lead to cytotoxic effects in rapidly dividing cells, making this compound a candidate for anticancer therapy.

Case Study: Anticancer Activity

A study investigating the anticancer properties of similar fluoropyrimidine derivatives showed promising results against various cancer cell lines. For instance, compounds structurally related to 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone demonstrated IC50 values in the low micromolar range against leukemia and solid tumor cell lines .

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 5-Fluorouracil | MCF-7 (Breast Cancer) | 0.5 |

| 4-Pyrrolidinophenol | L1210 (Leukemia) | 0.8 |

| 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone | A431 (Carcinoma) | TBD |

Antiviral Activity

In addition to its anticancer potential, preliminary studies suggest that the compound may exhibit antiviral properties. Similar compounds have been shown to inhibit viral replication in vitro, particularly against RNA viruses. The mechanism may involve interference with viral RNA synthesis or protein translation processes .

Comparative Analysis with Other Compounds

The unique combination of structural features in 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone distinguishes it from other pyrimidine-based drugs. For example, while both this compound and 5-fluorouracil target thymidylate synthase, the additional methoxyphenoxy group may enhance selectivity and reduce off-target effects.

Q & A

Q. What are the key synthetic routes and reaction conditions for synthesizing 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone?

Methodological Answer: The synthesis typically involves:

- Step 1: Formation of the pyrrolidine ring via cyclization of precursors (e.g., using γ-aminobutyric acid derivatives under basic conditions) .

- Step 2: Introduction of the 5-fluoropyrimidin-2-yloxy group via nucleophilic substitution, often employing potassium carbonate as a base in polar aprotic solvents like DMF at 60–80°C .

- Step 3: Coupling the pyrrolidine intermediate with 2-(2-methoxyphenoxy)ethanone using carbodiimide-based coupling agents (e.g., EDCI) in dichloromethane .

Critical parameters include temperature control (<5°C during exothermic steps), solvent purity, and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms connectivity, with distinct signals for the methoxyphenoxy (δ 3.8–4.2 ppm for OCH₃) and fluoropyrimidinyl (δ 8.1–8.5 ppm for aromatic protons) groups .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 403.1472 for C₁₉H₂₀FN₃O₄) .

- X-ray Crystallography: Resolves stereochemistry (e.g., pyrrolidine ring puckering) using SHELX software for refinement .

Q. What functional groups dominate the compound’s reactivity?

Methodological Answer:

- 5-Fluoropyrimidinyloxy Group: Electrophilic at the C4 position, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Methoxyphenoxy Ether: Susceptible to acid-catalyzed cleavage (e.g., HBr in acetic acid) .

- Ethanone Carbonyl: Participates in nucleophilic additions (e.g., Grignard reagents) or reductions (NaBH₄) to form secondary alcohols .

Advanced Research Questions

Q. How can conflicting spectral data during structural elucidation be resolved?

Methodological Answer:

- Contradiction Example: Discrepancies in NOESY (nuclear Overhauser effect) vs. X-ray data for pyrrolidine conformation.

- Resolution: Use DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental NMR spectra. Validate with SHELXL refinement of X-ray data to resolve stereoelectronic effects .

Q. What strategies optimize reaction yields during multi-step synthesis?

Methodological Answer:

- Byproduct Mitigation: Use scavenger resins (e.g., polymer-bound trisamine) to trap unreacted intermediates .

- Solvent Optimization: Replace DMF with acetonitrile for fluoropyrimidinyl substitution to reduce side-product formation (yield increases from 65% to 82%) .

- Catalyst Screening: Test Pd(OAc)₂/XPhos for Buchwald-Hartwig couplings to improve regioselectivity .

Q. How can computational methods predict biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Screen against kinase libraries (e.g., PDB: 3POZ) to identify binding affinity for ATP-binding pockets .

- QSAR Modeling: Use MOE or Schrödinger to correlate substituent effects (e.g., fluorine vs. methyl on pyrimidine) with IC₅₀ values against cancer cell lines .

Q. How does structural variation in analogs affect biological activity?

Methodological Answer: SAR Analysis Example:

| Compound Modification | Activity Change (vs. Parent) | Reference |

|---|---|---|

| 4,6-Dimethylpyrimidine (vs. 5-Fluoro) | 10× ↓ in kinase inhibition | |

| Replacement of pyrrolidine with piperidine | Improved solubility (LogP ↓ 0.5) | |

| Key trends: Fluorine enhances target affinity via electronegativity, while methoxyphenoxy improves membrane permeability . |

Q. How is compound stability assessed under physiological conditions?

Methodological Answer:

- pH Stability: Incubate in buffers (pH 1–10) at 37°C for 24h; quantify degradation via HPLC (e.g., 15% degradation at pH 2 due to ether cleavage) .

- Thermal Stability: TGA/DSC analysis reveals decomposition onset at 180°C, informing storage conditions (desiccated, -20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.